molecular formula C20H43NO2 B150520 Eicosasphinganine CAS No. 24006-62-0

Eicosasphinganine

Cat. No.: B150520
CAS No.: 24006-62-0
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-VQTJNVASSA-N
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Description

Eicosasphinganine, also known as eicosadihydrosphingosine, is a long-chain base sphingoid. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure. This compound is characterized by its 20-carbon chain length, distinguishing it from other sphingoid bases like sphingosine and phytosphingosine .

Scientific Research Applications

Eicosasphinganine has several scientific research applications, including:

Future Directions

The future directions of Eicosasphinganine research could involve further investigation into its metabolic pathways and its role in various cellular processes. This could potentially lead to the development of more effective targeted anti-leishmaniasis drugs .

Biochemical Analysis

Biochemical Properties

Eicosasphinganine is a precursor of ceramide and sphingosine . It serves as a substrate for sphingosine kinases, which generate sphingosine-1-phosphate . This indicates that this compound interacts with enzymes such as sphingosine kinases, playing a crucial role in the synthesis of other important biomolecules .

Cellular Effects

This compound plays an important role in the regulation of central cellular processes, including cell growth, survival, and differentiation. It is involved in the complex interactions between transformed epithelial cells and the surrounding stromal cells, which are crucial for understanding tumor evolution, progression, and metastasis.

Molecular Mechanism

It is known that it is involved in the regulation of immunopathological processes, including inflammatory responses, chronic tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders. This suggests that this compound may interact with various biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that sphingolipids, including this compound, have a short half-life in the nervous system . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that sphingolipids, including this compound, play significant roles in various physiological responses and pathological processes . Therefore, it is plausible that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . It is synthesized in the endoplasmic reticulum and its metabolism is completed in the Golgi apparatus . The final content of this compound in the plasma membrane is defined by other cellular processes .

Transport and Distribution

It is known that sphingolipids, including this compound, are found predominantly in the outer layer of the plasma membrane of cells . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that sphingolipids, including this compound, are found predominantly in the outer layer of the plasma membrane of cells . This suggests that this compound may be localized in the plasma membrane of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosasphinganine can be synthesized through several methods. One common approach involves the reduction of eicosasphingosine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the fermentation of specific yeast or bacterial strains that can produce long-chain sphingoid bases. The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions: Eicosasphinganine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form eicosasphingosine.

    Reduction: As mentioned earlier, eicosasphingosine can be reduced to form this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Sphingosine: An 18-carbon sphingoid base.

    Phytosphingosine: A sphingoid base with an additional hydroxyl group.

    Dihydrosphingosine: Similar to sphingosine but lacks a double bond in the long-chain base.

Comparison: Eicosasphinganine is unique due to its 20-carbon chain length, which imparts distinct biophysical properties compared to shorter-chain sphingoid bases like sphingosine and phytosphingosine. This longer chain length affects its incorporation into cell membranes and its interactions with other lipids and proteins .

This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of biochemistry and pharmacology.

Properties

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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